molecular formula C12H14N6O2S B5109603 2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one

2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one

Cat. No.: B5109603
M. Wt: 306.35 g/mol
InChI Key: WCWHZUALXULIIT-UHFFFAOYSA-N
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Description

2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pyridazinone core linked to a triazine ring through an ether linkage

Preparation Methods

The synthesis of 2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is typically synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. For instance, the reaction of cyanuric chloride with methylamine and prop-2-enylamine yields the desired triazine derivative.

    Ether Linkage Formation: The triazine derivative is then reacted with a suitable pyridazinone derivative in the presence of a base to form the ether linkage, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one can be compared with other similar compounds, such as:

    2-Amino-4-methyl-6-methoxy-1,3,5-triazine: This compound has a similar triazine core but differs in the functional groups attached, leading to different chemical reactivity and applications.

    2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine: This compound has a hydroxy group and isopropylamino substituent, which may result in different biological activities and applications.

    2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine:

Properties

IUPAC Name

2-methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-4-7-21-12-15-10(13-2)14-11(16-12)20-8-5-6-9(19)18(3)17-8/h4-6H,1,7H2,2-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWHZUALXULIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)SCC=C)OC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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